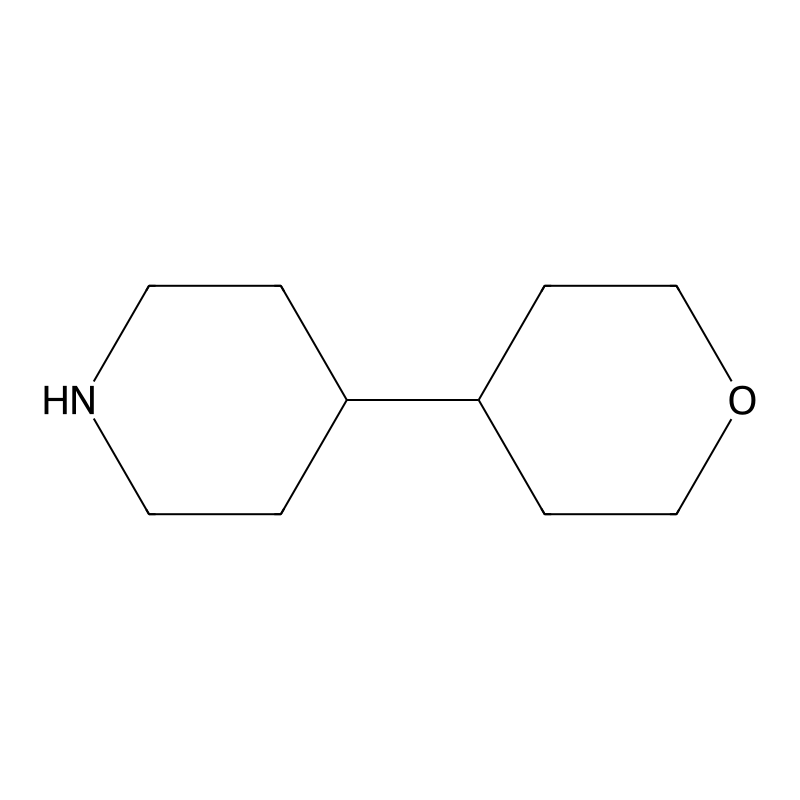

4-(Oxan-4-yl)piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Analogue of 1-(Oxan-4-yl)piperidin-4-amine

4-(Oxan-4-yl)piperidine is a structural isomer of 1-(Oxan-4-yl)piperidin-4-amine, a compound with documented research into its potential as a central nervous system stimulant PubChem: . Researchers might explore 4-(Oxan-4-yl)piperidine to see if it exhibits similar properties.

Scaffold for Drug Design

The piperidine ring structure is a common scaffold found in many biologically active molecules NCBI: . Scientists might investigate 4-(Oxan-4-yl)piperidine as a starting point for designing new drugs by modifying the structure to target specific receptors or enzymes.

4-(Oxan-4-yl)piperidine is a chemical compound characterized by its unique structure, which combines a piperidine ring with an oxane moiety. The molecular formula for this compound is , and it has a molecular weight of approximately 169.27 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural features that enable diverse chemical interactions and biological activities.

- Oxidation: The compound can be oxidized to form various oxidized derivatives, utilizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can convert the compound into its amine or alcohol forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, allowing for the synthesis of derivatives with tailored properties.

These reactions can lead to a variety of functionalized derivatives, expanding the utility of 4-(oxan-4-yl)piperidine in chemical synthesis.

The biological activity of 4-(oxan-4-yl)piperidine is primarily linked to its interactions with specific enzymes and receptors. Research indicates that it may exhibit potential therapeutic properties, particularly in drug development targeting various diseases. The mechanism of action typically involves binding to molecular targets, modulating their activity, and leading to various biological effects. This makes it a valuable candidate for further studies in pharmacology and biochemistry.

The synthesis of 4-(oxan-4-yl)piperidine generally involves the following steps:

- Starting Materials: The process typically begins with piperidine and oxane derivatives.

- Reaction Conditions: A common method includes nucleophilic substitution where a halogenated oxane reacts with piperidine under controlled conditions, often in solvents like dichloromethane or ethanol. Heating may be required to facilitate the reaction.

- Purification: The final product is usually purified through recrystallization or chromatography techniques to ensure high yield and purity.

Industrial production follows similar synthetic routes but on a larger scale, employing industrial-grade reagents and solvents.

4-(Oxan-4-yl)piperidine has several significant applications:

- Medicinal Chemistry: It serves as a building block in the synthesis of complex organic molecules and potential drug candidates.

- Biological Research: Employed in studies of enzyme interactions and protein binding.

- Industrial Use: Utilized in the production of specialty chemicals and materials.

Its unique structural features allow for diverse applications across various fields.

Studies involving 4-(oxan-4-yl)piperidine focus on its interactions with various biological targets. These interactions are critical for understanding its pharmacological properties and potential therapeutic applications. The compound's ability to modulate enzyme activity or receptor function can lead to significant biological outcomes, making it a valuable subject for ongoing research in medicinal chemistry.

Several compounds share structural similarities with 4-(oxan-4-yl)piperidine:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine | C10H19N | Similar piperidine structure but different ether moiety |

| N-(prop-2-yn-1-yl)oxan-4-amine | C8H13NO | Incorporates an alkyne group which alters reactivity |

| 5-nitro-N-(oxan-4-yl)pyridin-2-amine | C10H12ClN3O2 | Contains a nitro group that enhances biological activity |

Uniqueness

The uniqueness of 4-(oxan-4-yl)piperidine lies in its specific combination of piperidine and oxane moieties, which confer distinct chemical reactivity and potential biological functions compared to similar compounds. This distinctiveness contributes to its applicability in medicinal chemistry and organic synthesis, setting it apart from other derivatives within the same class.